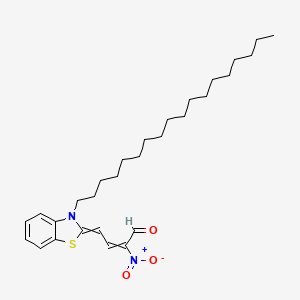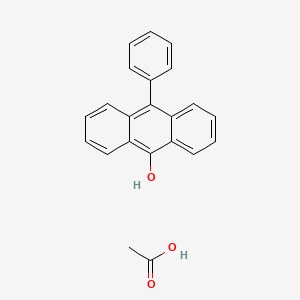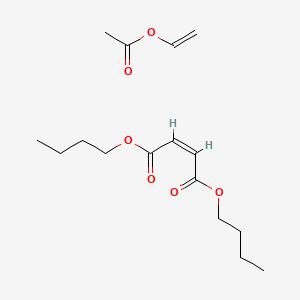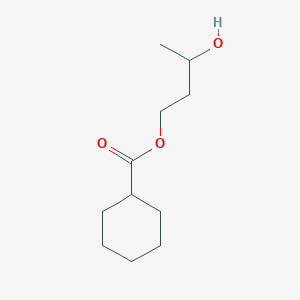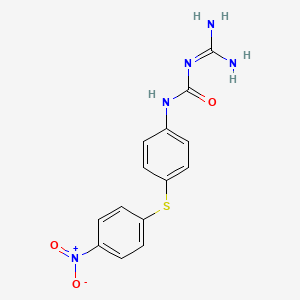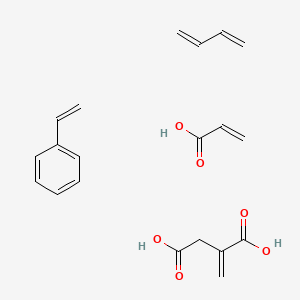![molecular formula C23H24O7 B14703692 (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde CAS No. 15330-63-9](/img/structure/B14703692.png)
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzaldehydes and dimethyl acetals, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
科学的研究の応用
Chemistry
In chemistry, (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and proteins. For instance, it has been studied for its ability to inhibit Taq polymerase and telomerase, which are important in DNA replication and cancer research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like Taq polymerase and telomerase by binding to their active sites. This binding can trigger a cascade of molecular events, leading to the inhibition of DNA replication and cell proliferation .
類似化合物との比較
Similar Compounds
Xanthene Derivatives: Compounds like 9H-xanthene and its derivatives share a similar core structure but differ in their substituents.
Flavonoids: These compounds also have a similar polycyclic structure but with different functional groups.
Uniqueness
What sets (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde apart is its specific combination of methoxy and dimethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
15330-63-9 |
|---|---|
分子式 |
C23H24O7 |
分子量 |
412.4 g/mol |
IUPAC名 |
2-(5,9,10-trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydropyrano[2,3-a]xanthen-11-yl)acetaldehyde |
InChI |
InChI=1S/C23H24O7/c1-23(2)8-6-12-14(26-3)10-16-19(22(12)30-23)20(25)18-13(7-9-24)21(28-5)17(27-4)11-15(18)29-16/h9-11H,6-8H2,1-5H3 |
InChIキー |
OUDLYLYPVPSTNN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C(=O)C4=C(C(=C(C=C4O3)OC)OC)CC=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
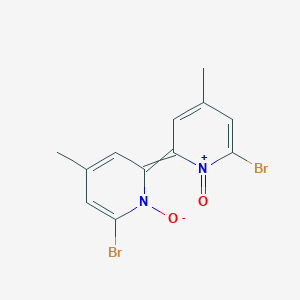
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
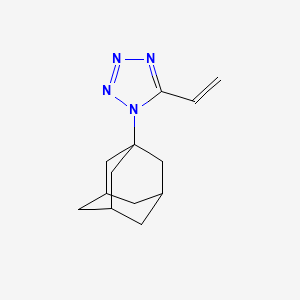
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
